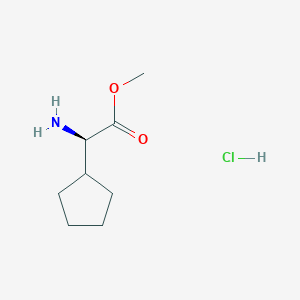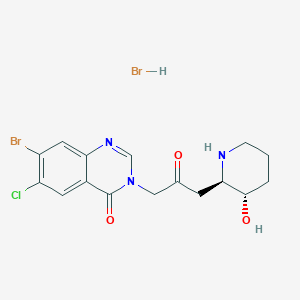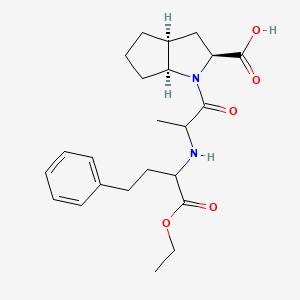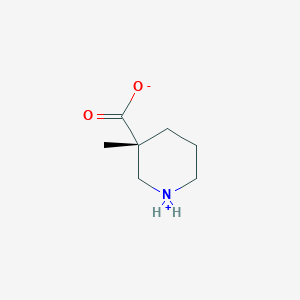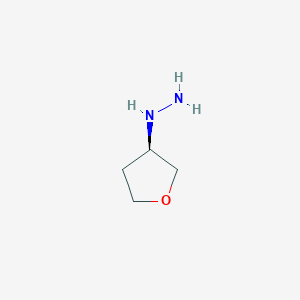
(R)-(Tetrahydrofuran-3-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(Tetrahydrofuran-3-yl)hydrazine is a cyclic hydrazine compound characterized by the presence of a tetrahydrofuran ring attached to a hydrazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(Tetrahydrofuran-3-yl)hydrazine typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to a tetrahydrofuran-3-one precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of ®-(Tetrahydrofuran-3-yl)hydrazine may involve more scalable methods such as continuous flow synthesis or mechanochemical approaches. These methods offer advantages in terms of efficiency, yield, and environmental impact. For instance, mechanochemical synthesis can be performed without the need for solvents, making it a greener alternative.
化学反应分析
Types of Reactions: ®-(Tetrahydrofuran-3-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
科学研究应用
®-(Tetrahydrofuran-3-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(Tetrahydrofuran-3-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The tetrahydrofuran ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
相似化合物的比较
Hydrazine: A simple hydrazine compound with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofuran: A cyclic ether that serves as a solvent and a precursor for various chemical reactions.
Hydrazones: Compounds formed by the reaction of hydrazines with carbonyl compounds, often used in organic synthesis.
Uniqueness: ®-(Tetrahydrofuran-3-yl)hydrazine is unique due to the combination of the tetrahydrofuran ring and the hydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[(3R)-oxolan-3-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFLBKOBMGLOKO-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8111766.png)
![Rel-(3Ar,5R,7Ar)-5-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Octahydropyrano[3,2-B]Pyrrole](/img/structure/B8111768.png)
![2,8-Diazaspiro[4.5]decan-2-yl(thiophen-2-yl)methanone](/img/structure/B8111775.png)
![6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One](/img/structure/B8111789.png)
![6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8111790.png)
![4-(Cyclopropylmethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8111798.png)
![Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone](/img/structure/B8111810.png)
![7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111816.png)
![N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-[2-(methylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B8111820.png)
amino}ethoxy)benzoic acid](/img/structure/B8111831.png)
